molecular formula C13H10F2O2 B11871010 1-(Difluoromethyl)naphthalene-4-acetic acid

1-(Difluoromethyl)naphthalene-4-acetic acid

Cat. No.: B11871010
M. Wt: 236.21 g/mol
InChI Key: KVVGKVPKASRXDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Difluoromethyl)naphthalene-4-acetic acid is an organic compound with the molecular formula C13H10F2O2. It is characterized by the presence of a difluoromethyl group attached to a naphthalene ring, which is further connected to an acetic acid moiety.

Preparation Methods

The synthesis of 1-(Difluoromethyl)naphthalene-4-acetic acid can be achieved through several synthetic routes. One common method involves the difluoromethylation of naphthalene derivatives. This process typically employs difluoromethylating agents such as difluoromethyl bromide or difluoromethyl iodide in the presence of a base. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions .

Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. These methods can also incorporate catalysts to enhance the efficiency of the difluoromethylation process .

Chemical Reactions Analysis

1-(Difluoromethyl)naphthalene-4-acetic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, varying temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1-(Difluoromethyl)naphthalene-4-acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)naphthalene-4-acetic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-(Difluoromethyl)naphthalene-4-acetic acid can be compared with other similar compounds, such as:

    Naphthalene-1-acetic acid: A compound with similar structural features but lacking the difluoromethyl group. It is commonly used in plant growth regulation.

    2,4-Dichlorophenoxyacetic acid: Another acetic acid derivative with herbicidal properties, used in agriculture.

    Indole-3-acetic acid: A naturally occurring plant hormone involved in growth and development.

The uniqueness of this compound lies in the presence of the difluoromethyl group, which imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C13H10F2O2

Molecular Weight

236.21 g/mol

IUPAC Name

2-[4-(difluoromethyl)naphthalen-1-yl]acetic acid

InChI

InChI=1S/C13H10F2O2/c14-13(15)11-6-5-8(7-12(16)17)9-3-1-2-4-10(9)11/h1-6,13H,7H2,(H,16,17)

InChI Key

KVVGKVPKASRXDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2C(F)F)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.